N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNLKWGZRSLZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex biaryl structures.
Scientific Research Applications
Chemistry: N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. . The presence of fluorine in the molecule can improve its pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may find applications in the fields of electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide depends on its specific biological target. In general, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The exact pathways involved in its mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine enhances van der Waals interactions in hydrophobic pockets, critical for kinase inhibition .
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents improve metabolic stability but may reduce bioavailability due to excessive lipophilicity .
- Structural Rigidity : Compounds with rigid spacers (e.g., adamantyl) show lower entropic penalties upon binding but may face solubility challenges .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety with both bromine and fluorine substituents. These halogen atoms are known to enhance the compound's biological activity and stability.
| Feature | Description |
|---|---|
| Chemical Formula | CHBrF NS |
| Molecular Weight | 292.14 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the bromine and fluorine atoms enhances its binding affinity to proteins and enzymes involved in critical biological pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly kinases involved in cell signaling pathways.
- Receptor Modulation : It can act as a modulator for various receptors, influencing cellular responses.
- DNA Interaction : Benzothiazole derivatives have shown the ability to intercalate with DNA, potentially affecting gene expression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Antifungal Properties : Studies have shown antifungal activity against common pathogens, which could be beneficial in treating fungal infections.
- Anticancer Potential : Preliminary findings indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
-
Antifungal Investigation :
- In vitro tests against Candida albicans revealed that the compound inhibited fungal growth with an MIC of 16 µg/mL, suggesting it could be a candidate for antifungal drug development.
-
Cancer Cell Line Studies :
- Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The mechanism involved activation of apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | Lacks fluorine substituent | Moderate antimicrobial activity |
| N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide | Contains different fluorine position | Enhanced anticancer properties |
Q & A
Q. Advanced Research Focus
- Frontier orbital analysis : HOMO-LUMO gaps (~3.8 eV) calculated via DFT (B3LYP/6-31G**) indicate moderate reactivity. Electron-withdrawing groups (Br, F) lower LUMO energy, favoring charge transfer .
- Molecular electrostatic potential (MEP) : Negative potential regions (amide O, benzothiazole S) highlight nucleophilic attack sites .
- Molecular docking : Docking into AChE (PDB: 4EY7) shows hydrogen bonds with Tyr337 and π-π stacking with Trp86, explaining inhibitory activity .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time, cell passage number).
- Impurity effects : Use HPLC (≥95% purity) to exclude confounding byproducts .
- Structural analogs : Compare with derivatives (e.g., 6-chloro or 3-nitro variants) to isolate substituent effects .
Replicate studies under identical conditions and validate with orthogonal assays (e.g., SPR for binding kinetics) .
What strategies improve the metabolic stability and pharmacokinetics of this compound?
Q. Advanced Research Focus
- Metabolite identification : LC-MS/MS detects hydroxylation at the benzothiazole ring as the primary metabolic pathway .
- Structural tweaks : Replace labile groups (e.g., methyl with trifluoromethyl) reduces Phase I metabolism .
- Formulation : Nanoencapsulation (PLGA nanoparticles) increases oral bioavailability by 40% in rat models .
How do intermolecular interactions in the crystal lattice affect physicochemical properties?
Advanced Research Focus
X-ray data reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
